3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
Overview
Description
3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine is a chemical compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 g/mol . It is characterized by the presence of a chloro group at the 3-position and a cyclopropyl-pyrazolyl group at the 6-position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 1-cyclopropyl-1H-pyrazole under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrazolyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The chloro and pyrazolyl groups play a crucial role in its reactivity and binding affinity to biological targets . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-chloro-6-(1-cyclopropylpyrazol-4-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-4-3-9(13-14-10)7-5-12-15(6-7)8-1-2-8/h3-6,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUJVEWBLUBNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)C3=NN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856639 | |
Record name | 3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440965-10-5 | |
Record name | 3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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